N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester
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Overview
Description
Zomepirac sodium is a nonsteroidal anti-inflammatory drug (NSAID) that was developed by McNeil Pharmaceutical. It was approved by the United States Food and Drug Administration in 1980 and marketed under the brand name Zomax. Zomepirac sodium is known for its potent analgesic properties, making it effective in managing mild to severe pain. it was withdrawn from the market in 1983 due to its association with serious anaphylactic reactions in some patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zomepirac sodium can be synthesized from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine via a modified Hantzsch pyrrole synthesis. The process involves several steps:
Formation of Intermediate 1: Diethyl 1,3-acetonedicarboxylate reacts with chloroacetone and aqueous methylamine to form an intermediate.
Saponification and Monoesterification: The intermediate undergoes saponification and monoesterification.
Thermal Decarboxylation: The product from the previous step is subjected to thermal decarboxylation to yield an ester.
Acylation: The ester is acylated with N,N-dimethyl-p-chlorobenzamide.
Final Saponification: The final product, zomepirac, is obtained through saponification.
Industrial Production Methods
The industrial production of zomepirac sodium follows the same synthetic route as described above but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Zomepirac sodium undergoes various chemical reactions, including:
Oxidation: Zomepirac sodium can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Zomepirac sodium can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives of zomepirac sodium.
Scientific Research Applications
Zomepirac sodium has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the mechanisms of NSAIDs and their interactions with biological targets.
Biology: Research on zomepirac sodium has provided insights into the biochemical pathways involved in inflammation and pain.
Medicine: Despite its withdrawal, zomepirac sodium has contributed to the understanding of drug-induced anaphylaxis and the development of safer analgesics.
Industry: The synthesis and production methods of zomepirac sodium have been used to improve the manufacturing processes of other pharmaceutical compounds
Mechanism of Action
Zomepirac sodium exerts its effects by inhibiting the enzyme prostaglandin synthetase, also known as cyclooxygenase. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By decreasing prostaglandin levels, zomepirac sodium effectively alleviates pain and inflammation .
Comparison with Similar Compounds
Zomepirac sodium is chemically related to other NSAIDs, such as tolmetin and ketorolac. it differs in its chemical structure, which includes a pyrrole ring instead of a central benzene ring. This structural difference contributes to its unique pharmacological properties. Compared to other NSAIDs, zomepirac sodium was found to be more effective in certain pain management scenarios but had a higher risk of causing anaphylactic reactions .
List of Similar Compounds
- Tolmetin
- Ketorolac
- Aspirin
- Ibuprofen
- Naproxen
Zomepirac sodium’s unique structure and potent analgesic effects make it a significant compound in the history of NSAIDs, despite its withdrawal from the market.
Properties
CAS No. |
19700-58-4 |
---|---|
Molecular Formula |
C13H26NO5PS2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl (2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C13H26NO5PS2/c1-6-17-13(16)12(10(4)5)14-11(15)9-22-20(21,18-7-2)19-8-3/h10,12H,6-9H2,1-5H3,(H,14,15)/t12-/m0/s1 |
InChI Key |
OTIKYPMTUNVZLW-LBPRGKRZSA-N |
SMILES |
CCOC(=O)C(C(C)C)NC(=O)CSP(=S)(OCC)OCC |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)CSP(=S)(OCC)OCC |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)CSP(=S)(OCC)OCC |
19700-58-4 | |
Synonyms |
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester |
Origin of Product |
United States |
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